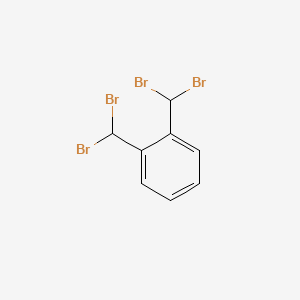

1,2-Bis(dibromomethyl)benzene

描述

Contextual Significance in Organic Synthesis and Materials Science

In organic synthesis, 1,2-bis(dibromomethyl)benzene is a key building block. Its primary significance lies in its ability to act as a precursor to o-quinodimethane, a highly reactive diene that readily participates in Diels-Alder reactions to form polycyclic systems. chemicalbook.com This reactivity allows for the construction of naphthalene (B1677914) backbones and related structures. iucr.org Furthermore, it functions as an electrophile in the synthesis of a wide array of carbo- and heterocyclic compounds, including macrocycles like cyclophanes and crown ethers. chemicalbook.com

In the realm of materials science, the compound is recognized as a valuable precursor to aromatic dialdehydes, specifically phthalaldehyde, which are crucial monomers in the production of advanced polymers and other functional materials. researchgate.netgoogle.com The derivatives of this compound are also investigated for creating specialty polymers and resins, such as poly(p-phenylenevinylene) (PPV), which possess interesting electronic and optical properties. researchgate.netevitachem.com

Overview of Key Research Areas for this compound

Academic research involving this compound is concentrated on several key areas, driven by its unique chemical properties and reactivity.

Synthesis of Naphthalene Derivatives: A significant area of research is the use of this compound to synthesize substituted naphthalenes. iucr.org A notable example is its reaction with fumaronitrile (B1194792) in the presence of potassium iodide, which efficiently yields 2,3-dicyanonaphthalene derivatives. sioc-journal.cn Studies have clarified that potassium iodide acts as a reagent in this transformation rather than a catalyst. sioc-journal.cn

Generation of Reactive Intermediates: The compound is widely used to generate o-quinodimethane in situ for cycloaddition reactions. chemicalbook.com This method provides a reliable route to construct the core structure of various polycyclic aromatic hydrocarbons.

Precursor to Aromatic Dialdehydes: It can be efficiently converted into phthalaldehyde and its derivatives through hydrolysis, often promoted by reagents like sulfuric acid. researchgate.netgoogle.com These resulting dialdehydes are versatile building blocks in materials chemistry. researchgate.net

Synthesis of Cyclic and Polymeric Structures: The compound is employed in reactions to form unique cyclic molecules. For instance, its reaction with triphenylmanganate yields 1,2-diphenyl-1,2-dihydrobenzocyclobutene. oup.com It is also a precursor for synthesizing various macrocycles and polymers. chemicalbook.comresearchgate.net

Structural and Mechanistic Investigations: The molecular structure of this compound has been a subject of crystallographic studies. These investigations have revealed that its conformation is stabilized by intramolecular C—H⋯Br hydrogen bonds, and its crystal packing is dominated by Br⋯Br contacts and π–π stacking interactions. iucr.orgwiley.com

Scope and Objectives of the Research Outline

This article provides a focused overview of this compound based on findings from academic research. The objective is to detail its significance, primary areas of investigation, and specific applications in organic synthesis and materials science. The content will adhere strictly to its synthesis, chemical properties, and documented reactivity, drawing from established scientific literature while excluding any information outside this defined scope.

Properties and Synthesis of this compound

The utility of this compound in research is underpinned by its distinct chemical properties and well-established synthetic routes.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder. chemicalbook.com Its molecular structure has been confirmed through crystallographic analysis, which shows that intramolecular C—H⋯Br hydrogen bonds create stable six-membered ring motifs. iucr.org In the solid state, the crystal packing is influenced by intermolecular π–π interactions. iucr.org

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Molecular Formula | C₈H₆Br₄ | chemspider.com |

| Molecular Weight | 421.77 g/mol | iucr.org |

| Appearance | White to light yellow crystal powder | chemicalbook.com |

| Melting Point | 114-116 °C | prepchem.com |

| Solubility | Soluble in ethanol, ether, chloroform (B151607); slightly soluble in petroleum ether | chemicalbook.com |

Synthesis Methods

Several methods have been reported for the synthesis of this compound. A traditional and common laboratory preparation involves the free-radical bromination of o-xylene (B151617). prepchem.com In this procedure, o-xylene is treated with elemental bromine in a solvent like carbon tetrachloride, under irradiation with a photolamp to initiate the reaction. prepchem.com The product can be purified by crystallization from chloroform with a yield of around 50%. prepchem.com

More recent and efficient protocols have been developed to avoid the use of hazardous solvents like carbon tetrachloride. researchgate.net One such improved method utilizes N-bromosuccinimide (NBS) as the brominating agent and 1,2-dichloroethane (B1671644) (DCE) or acetonitrile (B52724) as the solvent. researchgate.net These optimized procedures often result in significantly reduced reaction times and higher yields, sometimes up to 99%. researchgate.net

Key Reactions and Applications

The synthetic utility of this compound is demonstrated through its participation in a variety of chemical transformations.

Table 2: Selected Synthetic Applications of this compound

| Reaction Type | Reagents | Product(s) | References |

|---|---|---|---|

| Naphthalene Synthesis | Fumaronitrile, Potassium Iodide (KI), DMF | 2,3-Dicyanonaphthalene derivatives | sioc-journal.cn |

| Cycloaddition | (as precursor to o-quinodimethane) | Diels-Alder adducts (e.g., polycyclic systems) | chemicalbook.com |

| Hydrolysis/Oxidation | Sulfuric acid or Silver Nitrate | Phthalaldehyde derivatives | researchgate.netgoogle.com |

| Reductive Coupling | Triphenylmanganate | 1,2-Diphenyl-1,2-dihydrobenzocyclobutene | oup.com |

Structure

3D Structure

属性

IUPAC Name |

1,2-bis(dibromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAOKZKISWEZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(Br)Br)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022255 | |

| Record name | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20172 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13209-15-9 | |

| Record name | α,α,α′,α′-Tetrabromo-o-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13209-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(dibromomethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Bis(dibromomethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-bis(dibromomethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha,alpha',alpha'-Tetrabromo-o-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α',α'-tetrabromo-o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(DIBROMOMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WG2H68VX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Routes for 1,2-Bis(dibromomethyl)benzene

Bromination of o-Xylene (B151617): A Primary Synthetic Approach

C₆H₄(CH₃)₂ + 4 Br₂ → C₆H₄(CHBr₂)₂ + 4 HBr wikipedia.org

This transformation requires conditions that favor the formation of bromine radicals, which then initiate a chain reaction at the benzylic positions.

Elemental bromine (Br₂) is a frequently used reagent for the synthesis of this compound. The reaction proceeds via a free-radical chain mechanism. It is important to note that while catalysts like iron(III) bromide (FeBr₃) are used in the bromination of aromatic rings (electrophilic aromatic substitution), they are not typically employed for benzylic bromination as they promote an alternative reaction pathway. googleapis.comgoogle.comepo.org Radical bromination of the side chain is instead initiated by thermal or photochemical means.

Initiation of the radical chain reaction is typically achieved by irradiating the reaction mixture with UV light or by heating. wikipedia.org A common laboratory procedure involves dissolving o-xylene in a suitable solvent, such as carbon tetrachloride (CCl₄), and heating the solution to reflux. prepchem.com Elemental bromine is then added dropwise while the mixture is irradiated with a high-wattage photolamp (e.g., a 500-watt lamp). prepchem.com

The rate of bromine addition must be carefully controlled to maintain a low concentration of free bromine, which helps to prevent side reactions like addition to the aromatic ring. prepchem.com The progress of the reaction can often be monitored by observing the color of the refluxing solvent; the rate of addition is adjusted so that the solution remains nearly colorless. prepchem.com The reaction can take several hours to complete. prepchem.com

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | o-Xylene | prepchem.com |

| Brominating Agent | Elemental Bromine (Br₂) | prepchem.com |

| Solvent | Carbon Tetrachloride (CCl₄) | prepchem.com |

| Initiation | Irradiation (500-watt photolamp) and heat (reflux) | prepchem.com |

| Stoichiometry (Br₂:o-xylene) | ~4.1 : 1 | prepchem.com |

| Reaction Time | 2-10 hours | prepchem.com |

| Reported Yield | ~50% | prepchem.com |

The bromination of o-xylene to this compound does not occur in a single step. Instead, it proceeds through a series of sequential radical substitution reactions. The initial bromination of one methyl group yields 2-methylbenzyl bromide. Subsequent bromination can occur at either the remaining methyl group to form 1,2-bis(bromomethyl)benzene or at the already substituted methyl group.

The key intermediate in the pathway to the desired product is α,α'-dibromo-o-xylene, also known as 1,2-bis(bromomethyl)benzene. guidechem.comnist.govlookchem.com This dibrominated species is formed and then undergoes further bromination on both benzylic positions to yield the final tetrabrominated product. Controlling the stoichiometry of the brominating agent is crucial; using insufficient bromine will result in a mixture containing significant amounts of the mono-, di-, and tri-brominated intermediates.

Alternative Brominating Agents and Solvents

Due to the hazardous nature of elemental bromine and solvents like carbon tetrachloride, alternative reagents and conditions have been explored for benzylic brominations.

N-Bromosuccinimide (NBS) is a widely used and more easily handled alternative to liquid bromine for benzylic brominations. mychemblog.comthermofisher.com This type of reaction is known as the Wohl-Ziegler bromination. mychemblog.comthermofisher.comwikipedia.org NBS provides a constant, low concentration of elemental bromine through its reaction with hydrogen bromide (HBr) that is formed during the reaction, which is advantageous for selectivity. mychemblog.com

The reaction is carried out in a non-polar solvent, historically carbon tetrachloride, and requires a radical initiator to begin the chain reaction. mychemblog.comwikipedia.org Common radical initiators include benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), which decompose upon heating or irradiation to produce radicals that initiate the bromination process. mychemblog.comresearchgate.net The reaction mixture is typically heated to reflux to facilitate the decomposition of the initiator and drive the reaction forward. mychemblog.com In recent years, less toxic solvents such as (trifluoromethyl)benzene or 1,2-dichlorobenzene have been successfully used as replacements for carbon tetrachloride. researchgate.netresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | Alkylated Aromatic Compound (e.g., o-Xylene) | mychemblog.com |

| Brominating Agent | N-Bromosuccinimide (NBS) | mychemblog.comthermofisher.com |

| Solvent | Carbon Tetrachloride (CCl₄), 1,2-Dichlorobenzene | mychemblog.comresearchgate.net |

| Initiator | Benzoyl Peroxide or AIBN | mychemblog.comresearchgate.net |

| Initiation | Heat (reflux) or UV light | mychemblog.com |

Electrochemical Bromination Techniques

Electrochemical methods offer a green and efficient alternative to traditional chemical bromination, often proceeding with high selectivity and yield under mild conditions.

Two-phase electrolysis has been successfully employed for the side-chain bromination of alkyl aromatic compounds, leading to high yields of dibrominated products cecri.res.in. This technique involves an aqueous phase containing the electrolyte (e.g., sodium bromide) and an organic phase containing the substrate (o-xylene) dissolved in a suitable solvent like chloroform (B151607) cecri.res.in. The electrochemical generation of the brominating species in the aqueous phase and its subsequent reaction with the substrate in the organic phase allows for controlled and efficient bromination. This method has been reported to produce dibromomethyl, bis(bromomethyl), and bis(dibromomethyl) arenes in high yields, ranging from 70-90%, depending on the amount of charge passed cecri.res.in.

To illustrate the effectiveness of this method, the following table presents data on the electrochemical bromination of a related dimethyl benzene (B151609) derivative, showcasing the high yields achievable.

Table 1: Yields of Brominated Products via Two-Phase Electrolysis Data based on the electrochemical bromination of 1,4-dimethylbenzene, illustrating the potential for high yields in the synthesis of bis(dibromomethyl) arenes.

| Product | Yield (%) |

|---|---|

| 1,4-Bis(bromomethyl)benzene | 90 |

| 1,4-Bis(dibromomethyl)benzene | 76 |

The electrolyte and anode material are crucial components of the electrochemical cell. Aqueous sodium bromide (40–50%) with a catalytic amount of hydrobromic acid is a commonly used electrolyte system cecri.res.in. The bromide ions are oxidized at the anode to generate the active brominating species.

Platinum (Pt) is a frequently used anode material due to its high catalytic activity and stability under oxidative conditions encyclopedia.pub. In the two-phase electrolysis system for the preparation of bis(dibromomethyl) arenes, a platinum plate anode is employed cecri.res.in. The platinum surface facilitates the oxidation of bromide ions to bromine, which then participates in the radical bromination of the o-xylene side chains. The efficiency of this process is influenced by factors such as current density and temperature cecri.res.in.

Mechanistic Investigations of Bromination Processes

Understanding the reaction mechanism is fundamental to optimizing the synthesis of this compound. The side-chain bromination of o-xylene proceeds via a free-radical chain reaction.

Radical Reaction Pathways in Side-Chain Bromination

The photochemical bromination of o-xylene to this compound is a classic example of a free-radical chain reaction, which can be broken down into three key stages: initiation, propagation, and termination wikipedia.org.

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). This process is typically induced by UV light or heat.

Br₂ → 2 Br•

Propagation: The bromine radical then abstracts a hydrogen atom from one of the methyl groups of o-xylene, forming a stable benzylic radical and hydrogen bromide (HBr). This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another molecule of Br₂ to form the brominated product and a new bromine radical, which continues the chain reaction. This process occurs sequentially on both methyl groups to form this compound.

C₆H₄(CH₃)₂ + Br• → C₆H₄(CH₂•)(CH₃) + HBr

C₆H₄(CH₂•)(CH₃) + Br₂ → C₆H₄(CH₂Br)(CH₃) + Br•

Further propagation steps lead to the formation of this compound.

Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals or a bromine radical with a benzylic radical.

Influence of Catalysts and Initiators on Selectivity and Yield

The selectivity and yield of the side-chain bromination can be significantly influenced by the presence of catalysts and radical initiators. While the term "catalyst" is used broadly, in the context of radical reactions, "initiator" is often more accurate.

Radical initiators, such as azobisisobutyronitrile (AIBN) and benzoyl peroxide, are compounds that readily decompose upon heating or irradiation to form free radicals, which can then initiate the bromination chain reaction cecri.res.in. The use of such initiators can allow the reaction to proceed at lower temperatures than purely thermal initiation and can improve the reaction rate and yield.

The choice of initiator can influence the reaction's outcome. Both AIBN and benzoyl peroxide are effective in promoting radical brominations. The selectivity for side-chain bromination over aromatic ring bromination is a key consideration. Free-radical conditions (light, heat, radical initiators) strongly favor substitution on the alkyl side chains of aromatic compounds sci-hub.se. Conversely, electrophilic aromatic substitution (ring bromination) is favored in the presence of Lewis acid catalysts (e.g., FeBr₃) and in the absence of light orgsyn.org. Therefore, to achieve high selectivity for this compound, it is crucial to employ conditions that promote the radical pathway while avoiding those that favor electrophilic substitution.

Computational Predictions of Reactivity and Stability during Synthesis

The synthesis of this compound from o-xylene is a multi-step radical chain reaction. While a comprehensive computational study detailing the entire reaction pathway from o-xylene to the final tetrabrominated product is not extensively documented in publicly available literature, computational chemistry offers valuable insights into the reactivity and stability of the intermediates involved. By examining related theoretical studies and fundamental principles of radical chemistry, a predictive understanding of the synthesis process can be constructed.

The primary synthetic route involves the free-radical bromination of the benzylic C-H bonds of o-xylene. This process is typically initiated by photolysis of molecular bromine (Br₂) or the use of a radical initiator with a brominating agent like N-bromosuccinimide (NBS). The reaction proceeds through a series of hydrogen abstraction and bromine transfer steps, leading to the sequential bromination of the two methyl groups.

Initial Reaction Energetics and Mechanism

Computational studies, employing various ab initio methods such as G3, G4, and Density Functional Theory (DFT) with levels of theory like B3LYP, have been conducted on the initial reaction between a bromine atom and o-xylene. rsc.org These theoretical calculations reveal that the reaction initiates via a complex-forming mechanism. rsc.org A pre-reactive complex is formed between the bromine atom and the o-xylene molecule, which then proceeds through a transition state to a post-reactive complex. rsc.org The rate-determining step is the intramolecular rearrangement of this pre-reactive complex. rsc.org

Table 1: Calculated Kinetic Data for the Initial Reaction of Bromine Atom with o-Xylene

| Parameter | Value | Method of Determination |

| Rate Coefficient, k(298 K) | 7.53 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ | Experimental and Theoretical (ab initio/DFT) rsc.org |

| Reaction Mechanism | Complex-forming | Theoretical Calculations rsc.org |

| Rate-Determining Step | Intramolecular rearrangement of pre-reactive complex | Theoretical Calculations rsc.org |

Stability of Benzylic Radical Intermediates

The stability of the radical intermediates is a crucial factor governing the reactivity and selectivity of the bromination process. The formation of a benzylic radical by abstraction of a hydrogen atom from a methyl group of o-xylene is favored due to the resonance stabilization of the radical. The unpaired electron can be delocalized into the aromatic ring, significantly lowering the energy of the intermediate.

As the bromination proceeds, the stability of the resulting benzylic radicals is altered by the presence of bromine atoms. While comprehensive computational data on the successive brominated benzylic radicals of o-xylene is scarce, general principles and data from related systems can provide estimations. The introduction of bromine atoms onto the methyl group can influence the radical's stability through inductive and steric effects.

Table 2: Estimated Bond Dissociation Energies (BDEs) of C-H Bonds in Intermediates

| Intermediate | Bond | Estimated BDE (kJ/mol) | Rationale |

| o-Xylene | CH₃-H | ~368 | Typical benzylic C-H bond |

| 1-(Bromomethyl)-2-methylbenzene | CH₂Br-H | Lower than o-xylene | Further stabilization by bromine |

| 1,2-Bis(bromomethyl)benzene | CH₂Br-H | Similar to 1-(bromomethyl)-2-methylbenzene | - |

| 1-(Dibromomethyl)-2-methylbenzene | CHBr₂-H | Potentially higher | Steric hindrance and inductive effects |

Note: These are estimated values based on general principles of radical stability and BDE trends. Specific computational studies are required for precise values.

Predicted Reactivity of Intermediates

The reactivity of the brominated intermediates towards further bromination is influenced by the stability of the radical formed and steric factors. The initial bromination of o-xylene to form 1-(bromomethyl)-2-methylbenzene is relatively facile due to the presence of six benzylic hydrogens. Subsequent bromination steps involve the abstraction of the remaining benzylic hydrogens.

Computational models would predict that as the degree of bromination on a methyl group increases, the energy required for the abstraction of the remaining hydrogen might change. The formation of a dibromomethyl radical (CBr₂) is a key step in the synthesis. While resonance stabilization is still a dominant factor, the increasing steric bulk and the electron-withdrawing nature of the bromine atoms could influence the transition state geometry and energy for hydrogen abstraction.

A complete computational analysis would involve mapping the potential energy surface for each successive bromination step. This would include locating the transition state structures for hydrogen abstraction by a bromine radical and the subsequent reaction of the benzylic radical with Br₂. The calculated activation energies for these steps would provide a quantitative measure of the reactivity of each intermediate. While such a detailed study for this compound is not currently available, the foundational computational work on the initial o-xylene bromination provides a framework for how such an investigation would be approached. rsc.org

Chemical Reactivity and Transformation Pathways

Nucleophilic Substitution Reactions of 1,2-Bis(dibromomethyl)benzene

The dibromomethyl groups in this compound are primary sites for nucleophilic attack. The stability of the potential carbocation intermediates, due to resonance with the benzene (B151609) ring, facilitates these substitution reactions.

While detailed research findings on the specific reactions of this compound with strong, bulky bases such as sodium methoxide and potassium tert-butoxide are not extensively documented in the available literature, the general principles of nucleophilic substitution on benzylic halides apply. Potassium tert-butoxide is recognized as a strong, sterically hindered base that typically favors elimination over substitution reactions, leading to the formation of alkenes. In the case of this compound, the reaction could potentially lead to the formation of a complex mixture of substitution and elimination products.

A notable substitution reaction of this compound is its hydrolysis to form o-phthalaldehyde, a valuable substituted benzene derivative. This transformation can be achieved by reacting this compound with fuming sulfuric acid, followed by hydrolysis. The yield of this reaction can be significantly improved by the addition of solid sodium bicarbonate to the reaction mixture before the hydrolysis step. This method is also applicable to substituted derivatives of this compound for the synthesis of a variety of 4-substituted o-phthalaldehydes.

Table 1: Synthesis of Substituted Benzene-1,2-dicarboxaldehydes

| Starting Material | Reagents | Product |

| This compound | 1. Fuming sulfuric acid 2. Water | o-Phthalaldehyde |

| 4-Chloro-1,2-bis(dibromomethyl)benzene | 1. Fuming sulfuric acid 2. Sodium bicarbonate, then water | 4-Chloro-o-phthalaldehyde |

| 4-Bromo-1,2-bis(dibromomethyl)benzene | 1. Fuming sulfuric acid 2. Sodium bicarbonate, then water | 4-Bromo-o-phthalaldehyde |

Reduction Reactions

The bromine atoms in this compound can be selectively or fully reduced, leading to different products depending on the reducing agent and reaction conditions.

A significant application of the reactivity of this compound and its derivatives is in stereospecific reductive coupling polymerization. This process involves the formation of new carbon-carbon double bonds, leading to the creation of polymers with specific stereochemistry.

Bis(benzylic gem-dibromide)s, including derivatives of this compound, can undergo stereospecific reductive coupling polymerization to form polymers containing trans C-C double bonds rsc.orgrsc.org. This type of polymerization proceeds via a step-growth mechanism. The reaction is typically carried out using a copper/polyamine catalyst system under mild conditions rsc.org. The mechanism involves the reductive coupling of the gem-dibromide moieties to form a vicinal dibromide intermediate, which then undergoes intramolecular debromination to yield the trans-alkene linkage rsc.org. This stereospecificity is a key feature of the reaction, allowing for the synthesis of polymers with well-defined structures.

Oxidation Reactions

Formation of Phthalaldehyde Derivatives

This compound and its substituted analogs serve as important precursors for aromatic dialdehydes, specifically substituted ortho-phthalaldehydes (benzene-1,2-dicarboxaldehydes). sciengine.comthieme-connect.de The conversion is achieved through oxidation, a key transformation that converts the dibromomethyl groups into aldehyde functionalities. This process is synthetically valuable as the resulting dialdehydes are useful in materials chemistry and other applications. thieme-connect.de A particularly effective method for this transformation involves hydrolysis with fuming sulfuric acid. sciengine.com

Synthesis of Substituted Benzene-1,2-dicarboxaldehydes via Fuming Sulfuric Acid Hydrolysis

A robust method for synthesizing substituted-benzene-1,2-dicarboxaldehydes involves the reaction of substituted 1,2-bis(dibromomethyl)benzenes with fuming sulfuric acid, followed by hydrolysis. sciengine.com Initial protocols for this hydrolysis were improved to enhance both the yield and purity of the resulting aldehyde. The key modification involves neutralizing the excess fuming sulfuric acid prior to quenching the reaction with ice and water. sciengine.com

In an optimized procedure, the brominated compound is first dissolved in 12 mole equivalents of fuming sulfuric acid. Subsequently, 8 mole equivalents of solid sodium bicarbonate are carefully added to the mixture in an ice bath to neutralize the excess acid. After the cessation of bubbling, ice is slowly added to hydrolyze the intermediate and form the final dialdehyde product. This improved work-up procedure has been shown to significantly increase the yields of the desired substituted phthalaldehydes. sciengine.com

Yields of Substituted Benzene-1,2-dicarboxaldehydes

| Substituent on Benzene Ring | Starting Material | Yield (%) |

|---|---|---|

| 4-Methyl | 1,2-Bis(dibromomethyl)-4-methylbenzene | 85 |

| 4-Bromo | 4-Bromo-1,2-bis(dibromomethyl)benzene | 88 |

| 4-Chloro | 4-Chloro-1,2-bis(dibromomethyl)benzene | 78 |

| 4-Nitro | 1,2-Bis(dibromomethyl)-4-nitrobenzene | 72 |

| None (Phthalaldehyde) | This compound | 82 |

Reactions Involving Organometallic Reagents

Reactions with Triorganomanganates for Benzocyclobutene Synthesis

This compound reacts with triorganomanganates to form substituted benzocyclobutene derivatives, which are valuable building blocks in synthetic chemistry, particularly for Diels-Alder reactions. oup.com Specifically, the treatment of this compound with a triphenylmanganate reagent leads to the formation of 1,2-diphenyl-1,2-dihydrobenzocyclobutene. oup.comoup.com

The nature of the organometallic reagent influences the reaction's efficiency. Triarylmanganates are typically prepared from manganese(II) chloride and the corresponding Grignard reagents or organolithium compounds. oup.com Research has shown that magnesium-based triphenylmanganate (Ph₃MnMgBr) is more effective than its lithium counterpart (Ph₃MnLi) for this specific synthesis. oup.com

Synthesis of 1,2-Diphenyl-1,2-dihydrobenzocyclobutene

| Reagent | Yield (%) | Isomer Ratio (trans/cis) |

|---|---|---|

| Ph₃MnMgBr (from PhMgBr) | 78 | 88/12 |

| Ph₃MnLi (from PhLi) | 25 | 88/12 |

Catalytic Applications with Manganese(II) Chloride

While the synthesis of benzocyclobutenes from this compound employs a stoichiometric amount of a triorganomanganate reagent, related reactions demonstrate the potential for using manganese(II) chloride as a catalyst. oup.com For instance, the reaction of trialkyl(dibromomethyl)silanes with alkylmagnesium halides to produce alkenylsilanes can proceed with only a catalytic quantity of manganese(II) chloride. oup.comoup.com

In these catalytic systems, a Grignard reagent is used in excess, with a small amount of MnCl₂ (e.g., 5 mol%) facilitating the transformation. oup.com Although this catalytic cycle has been established for substrates like dibromoalkanes and trialkyl(dibromomethyl)silanes, the direct application to this compound for benzocyclobutene synthesis has been reported as a stoichiometric process, where MnCl₂ serves as the precursor to the active manganate reagent. oup.com

Based on a review of scientific literature, the chemical reaction pathways detailed in your request, specifically the generation of o-quinodimethane for Diels-Alder cycloadditions, are characteristic of the compound 1,2-Bis(bromomethyl)benzene (the dibromo derivative), not This compound (the tetrabromo derivative) as specified in your subject.

The in-situ formation of o-quinodimethane, a highly reactive diene, is well-documented from 1,2-Bis(bromomethyl)benzene through dehalogenation. This intermediate is then trapped by various dienophiles in Diels-Alder reactions to synthesize complex cyclic structures.

Conversely, the available research on This compound indicates it participates in different types of chemical transformations. For instance, treatment of this compound with sodium iodide results in a ring closure reaction to form 1,2-dibromo-1,2-dihydrobenzocyclobutene rsc.org. It is also utilized as a precursor in the synthesis of polymers like poly(o-phenylene vinylene) and derivatives of pentacene chemicalbook.com.

Due to this fundamental discrepancy between the specified compound and the requested chemical reactivity outline, it is not possible to generate a scientifically accurate article that adheres to the provided structure. The core reaction mechanisms outlined are not associated with this compound.

Ring Closure Reactions

Formation of Naphthalene (B1677914) Derivatives

This compound and its related derivatives serve as valuable reagents in the synthesis of naphthalene rings researchgate.net. An efficient method for constructing naphthalene derivatives involves a domino reaction sequence starting from simple and commercially available 1,3-dicarbonyl compounds and 1,2-bis(halomethyl)benzenes nih.gov. This process is initiated by the reaction of these precursors, leading to an unexpected rearrangement and aromatization of a benzo[c]oxepine intermediate to form the substituted naphthalene product nih.gov. This synthetic strategy highlights the role of this compound as a key building block for creating the bicyclic naphthalene core. The versatility of this approach allows for the synthesis of a variety of substituted naphthalenes, which are significant structural motifs in medicinal chemistry and materials science nih.gov.

Precursors to Pentacene Derivatives

In addition to naphthalene synthesis, this compound has been identified and prepared as a potential precursor for the synthesis of pentacene derivatives researchgate.net. Pentacenes, which are polycyclic aromatic hydrocarbons consisting of five linearly-fused benzene rings, are of significant interest in the field of organic electronics for their semiconductor properties. The transformation of this compound into these larger fused-ring systems would involve reactions that extend the aromatic system by forming new rings, demonstrating the compound's utility in building complex, conjugated molecules.

Reaction with Fumaronitrile (B1194792) in the Presence of Potassium Iodide for 2,3-Dicyanonaphthalene Synthesis

A notable transformation of this compound is its reaction with fumaronitrile to produce 2,3-dicyanonaphthalene. This reaction proceeds in the presence of potassium iodide in N,N-dimethylformamide (DMF) researchgate.net. In the absence of potassium iodide, no reaction is observed between this compound and fumaronitrile researchgate.net. The yield of 2,3-dicyanonaphthalene is dependent on the amount of potassium iodide added to the reaction mixture researchgate.net. When the molar amount of potassium iodide is equivalent to the molar amount of bromine atoms in the this compound, the reaction proceeds to completion, affording a high yield of the product researchgate.net.

| Reactants | Reagents | Solvent | Product | Yield |

| This compound, Fumaronitrile | Potassium Iodide | N,N-dimethylformamide | 2,3-Dicyanonaphthalene | 87.1% researchgate.net |

Based on the stoichiometric requirement of potassium iodide, a reaction mechanism has been proposed for the formation of 2,3-dicyanonaphthalene researchgate.net. While the detailed step-by-step mechanism is a subject of further investigation, the essential role of iodide ions is likely to involve the in-situ formation of a more reactive intermediate from this compound. This intermediate then readily reacts with fumaronitrile, leading to a cyclization and subsequent aromatization to form the stable 2,3-dicyanonaphthalene ring system. The process would involve the consumption of iodide and the formation of iodine and potassium bromide as byproducts.

Structural and Spectroscopic Characterization Advanced Techniques

X-ray Crystallography of 1,2-Bis(dibromomethyl)benzene and Its Derivatives

The crystal structure of this compound is characterized by the presence of intramolecular hydrogen bonds. nih.govresearchgate.net Specifically, two C—H···Br hydrogen bonds are observed, which play a significant role in stabilizing the molecular conformation. nih.gov These interactions lead to the formation of two six-membered rings, described by the graph-set notation S(6). nih.govresearchgate.net The geometric parameters of these hydrogen bonds have been determined with precision, confirming their existence and strength. nih.gov

| Donor—H···Acceptor | H···A (Å) | D···A (Å) | D—H···A (°) |

| C8—H8A···Br1 | 2.64 | 3.364 (16) | 131 |

| C8—H8A···Br2 | 2.78 | 3.420 (16) | 124 |

This table presents the geometry of the intramolecular hydrogen bonds found in the crystal structure of this compound. nih.gov

In addition to intramolecular forces, the crystal packing of this compound is heavily influenced by intermolecular π–π stacking interactions. nih.govresearchgate.net These interactions occur between the aromatic rings of adjacent molecules, contributing significantly to the stability of the crystal lattice. The centroid-to-centroid distances between stacked benzene (B151609) rings have been measured, falling within the typical range for such interactions. nih.govresearchgate.net These stacking arrangements create a layered structure within the crystal. nih.gov

| Interaction | Distance (Å) | Symmetry Code |

| Cg1···Cg1 | 3.727 (9) | (i) -1 - x, -y, 1 - z |

| Cg1···Cg1 | 3.858 (9) | (ii) -x, -y, 1 - z |

This table details the intermolecular π–π stacking interactions, where Cg1 is the centroid of the benzene ring. nih.govresearchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful technique for investigating the local electronic environment of quadrupolar nuclei, such as ⁷⁹Br and ⁸¹Br, in the solid state. wikipedia.org Unlike NMR, NQR is a zero-field technique, with resonance frequencies depending on the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. wikipedia.orgdu.ac.in The EFG is highly sensitive to the nature and symmetry of the chemical bonding around the nucleus. wikipedia.org

For this compound, NQR can provide valuable information on the C-Br bonds. The presence of crystallographically non-equivalent bromine atoms would result in distinct NQR frequencies, offering insights into the crystal lattice's symmetry. Furthermore, the magnitude of the NQR frequencies is directly related to the C-Br bond's electronic character, allowing for the study of subtle electronic effects within the molecule. du.ac.in Data for this compound's quadrupole coupling is noted in chemical databases, underscoring the technique's applicability. nih.gov

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are complementary techniques used to probe the vibrational modes of a molecule. mdpi.commdpi.com A complete vibrational analysis is typically achieved by combining experimental spectra with quantum chemical calculations, such as those based on Density Functional Theory (DFT). biointerfaceresearch.comnih.gov This combined approach allows for the confident assignment of observed vibrational bands to specific molecular motions. nih.gov

For this compound, the vibrational spectra would be characterized by several key regions:

Aromatic C-H Stretching: Bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands from the dibromomethyl groups would be observed in the 2900-3000 cm⁻¹ region.

Aromatic Ring Vibrations: A series of characteristic bands between 1400 and 1600 cm⁻¹ correspond to C=C stretching vibrations within the benzene ring.

C-Br Stretching: Strong bands associated with the C-Br stretching modes are expected in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide definitive data for its structural confirmation.

Recent studies have reported the ¹H and ¹³C NMR spectral data for this compound. The ¹H NMR spectrum shows signals corresponding to the aromatic protons and the methine protons of the dibromomethyl groups. The aromatic protons typically appear as a multiplet in the range of δ 7.39-7.69 ppm. The methine protons of the two CHBr₂ groups give rise to a broad singlet at approximately δ 7.16 ppm.

The ¹³C NMR spectrum provides further structural confirmation, with distinct signals for the aromatic carbons and the carbon atoms of the dibromomethyl groups. The carbon of the dibromomethyl group appears at a chemical shift of approximately δ 36.5 ppm. The aromatic carbons show signals at δ 129.6, 130.1, and 137.7 ppm, corresponding to the different chemical environments of the carbons in the benzene ring.

| Nucleus | Chemical Shift (δ, ppm) | Signal Description | Assignment |

|---|---|---|---|

| ¹H | 7.69 | broad singlet | Ar-H (2H) |

| ¹H | 7.39 | AA'XX' | Ar-H (2H) |

| ¹H | 7.16 | broad singlet | CHBr₂ (2H) |

| ¹³C | 137.7 | Ar-C | |

| ¹³C | 130.1 | Ar-C | |

| ¹³C | 129.6 | Ar-C | |

| ¹³C | 36.5 | CHBr₂ |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometrical Parameters and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the geometrical parameters and vibrational frequencies of molecules. For this compound, DFT calculations can provide valuable insights into its molecular geometry and vibrational modes.

Experimental data from X-ray crystallography provides the actual geometrical parameters of this compound in the solid state. nih.govresearchgate.net These experimental values can be used as a benchmark for the accuracy of DFT calculations.

| Parameter | Value |

|---|---|

| Br1—C1 Bond Length (Å) | 1.965 (17) |

| Br2—C1 Bond Length (Å) | 1.932 (19) |

| C1—C2 Bond Length (Å) | 1.49 (2) |

| Br1—C1—Br2 Bond Angle (°) | 110.4 (9) |

| C2—C1—Br1 Bond Angle (°) | 113.1 (12) |

| C2—C1—Br2 Bond Angle (°) | 113.1 (12) |

Molecular Dynamics (MD) Simulations for Reactivity and Hydrolysis Pathways

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. While specific MD simulation studies on the reactivity and hydrolysis pathways of this compound are not found in the reviewed literature, the general reactivity of benzylic bromides can be discussed.

The hydrolysis of benzylic halides, such as those in this compound, is expected to proceed through a nucleophilic substitution mechanism. Due to the presence of the benzene ring, the intermediate carbocation formed upon the departure of the bromide ion is stabilized by resonance. This stabilization favors an SN1 (unimolecular nucleophilic substitution) pathway for hydrolysis. In this pathway, the rate-determining step is the formation of the benzylic carbocation. The subsequent attack by a water molecule (the nucleophile) is fast. The presence of two dibromomethyl groups suggests that the hydrolysis can occur stepwise at each position.

Prediction of Bond Dissociation Energies and Stability

Bond Dissociation Energy (BDE) is a measure of the strength of a chemical bond. Computational methods, particularly DFT, are frequently used to predict BDEs. For this compound, the C-Br and C-H bonds in the dibromomethyl groups are of particular interest for understanding its thermal stability and reactivity.

While specific computational studies on the BDE of this compound are not available, theoretical studies on similar substituted aromatic compounds provide a framework for such predictions. DFT functionals such as ωB97X-D have been shown to provide accurate BDE predictions for various organic molecules. The calculation involves determining the energies of the parent molecule and the resulting radicals after bond cleavage. The BDE is then the difference between these energies. For this compound, the stability of the resulting benzylic radical, which is resonance-stabilized, would significantly influence the C-Br bond dissociation energy.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The strategic placement of the dibromomethyl groups in 1,2-bis(dibromomethyl)benzene makes it a valuable precursor for creating strained and sterically complex cyclic compounds. The ability to generate highly reactive intermediates, such as o-quinodimethane derivatives, underpins its utility in forming macrocyclic and polycyclic systems.

While the more commonly used α,α′-dibromo-o-xylene (1,2-bis(bromomethyl)benzene) is a well-established electrophile for the synthesis of macrocycles, this compound offers a pathway to more complex or substituted macrocyclic structures. Its derivatives are useful reagents for constructing larger ring systems. nih.govresearchgate.net The synthesis of macrocycles like cyclophanes, which are bridged aromatic compounds, often involves the reaction of dihaloaromatic compounds with nucleophiles. chemicalbook.comnih.gov For instance, cyclophanes are employed in supramolecular chemistry, materials science, and as building blocks for even more complex structures like crown ethers and cryptands. nih.gov

The general strategy involves high-dilution condensation reactions between the di- or tetra-halo compound and a suitable di-nucleophile (e.g., a dithiol, diamine, or diol) to favor intramolecular cyclization over intermolecular polymerization. The synthesis of thiacyclophanes, for example, has been achieved starting from arylmethyl bromides. researchgate.net Similarly, cryptands, which are three-dimensional polycyclic binders, can be synthesized through nucleophilic substitution reactions involving precursors like 2,6-bis(bromomethyl)pyridine. mdpi.comrsc.org The reactivity of this compound allows it to participate in similar cyclization strategies, leading to unique macrocyclic frameworks.

Table 1: Examples of Macrocycle Synthesis Using Related Xylene Precursors

| Macrocycle Type | Precursor Example | Synthetic Strategy | Reference |

|---|---|---|---|

| Cyclophanes | α,α′-dibromo-o-xylene | Intermolecular cyclocondensation with dicarboxylic acids | nih.gov |

| Thiacyclophanes | 1,3-Bis(bromomethyl)benzene | Reaction with potassium thioacetate | researchgate.net |

| Cryptands | 2,6-Bis(bromomethyl)pyridine | Nucleophilic substitution with a triphenolic nucleophile | mdpi.com |

This table illustrates general synthetic strategies for macrocycles using related bromomethyl arenes, which are analogous to reactions involving this compound.

The synthesis of bicyclic and spirocyclic frameworks can be achieved using dihaloarenes as starting materials. 1,2-Bis(bromomethyl)benzene, a related compound, is known to be a source of o-quinodimethane, a highly reactive diene used in Diels-Alder reactions to form bicyclic adducts. chemicalbook.com this compound can serve as a precursor to similar reactive intermediates, which can then undergo cycloaddition reactions.

Spirocyclic compounds, which contain two rings connected by a single common atom, have also been synthesized from poly(bromomethyl)benzenes. For example, 1,2,4,5-tetrakis(bromomethyl)benzene has been used to create spirocyclic α-amino acids and spirosulfones by reacting it with active methylene compounds. researchgate.net This approach demonstrates the utility of multiple bromomethyl groups on a benzene (B151609) ring for constructing complex spiro architectures. researchgate.net New mono- and bis-polycyclic aromatic spiro-β-lactams have been synthesized via [2+2] cycloaddition reactions between imines and ketenes, showcasing another route to spiro compounds. nih.gov The development of photocatalytic cycloaddition reactions has further expanded the ability to create polysubstituted bicyclo[2.1.1]hexanes, which can act as saturated bioisosteres of substituted benzenes. semanticscholar.org

Polymer Chemistry and Materials Science

The reactivity of this compound makes it a candidate monomer or cross-linking agent in polymer synthesis. Its ability to undergo elimination or substitution reactions allows for the formation of various polymer backbones and networks.

Electrochemical methods offer a controlled approach to polymerization. The electrochemical polymerization of this compound is a potential route to poly(o-xylylene). lookchem.com Electrochemical bromination of alkyl aromatic compounds using two-phase electrolysis has been shown to be an efficient method for producing dibromomethyl and bis(bromomethyl) arenes. cecri.res.in This suggests that electrochemical conditions can also be used to initiate polymerization from these monomers. The process would involve the reductive debromination of this compound at an electrode surface to generate reactive xylylene intermediates, which then polymerize to form a poly(o-xylylene) film on the electrode.

Poly(p-phenylene vinylene) (PPV) is a significant conjugated polymer known for its electroluminescent properties. nih.gov The most common synthetic routes to PPV proceed through precursor polymers, which are then converted to the final conjugated material. rsc.org One established method is the Gilch reaction, where α,α′-dihalo-p-xylenes are polymerized with a strong base. nih.govsemanticscholar.org

While PPV synthesis typically uses para-substituted monomers like 1,4-bis(bromomethyl)benzene to achieve a linear, conjugated backbone, the use of this compound would be expected to yield a different polymer architecture, namely poly(o-phenylene vinylene). The ortho-linkage would result in a more twisted polymer chain, affecting its electronic and physical properties. Wittig-type step-growth couplings and ring-opening metathesis polymerization (ROMP) are other methods used to synthesize PPV and its derivatives, offering pathways to control molecular weight and incorporate different functional groups. wikipedia.org The use of this compound or its derivatives in these polymerization reactions could lead to novel conjugated polymers with unique optoelectronic characteristics.

Table 2: Common Precursor Routes to Poly(phenylene vinylene) Polymers

| Synthetic Route | Monomer Type | Key Reagent/Condition | Polymer Type | Reference |

|---|---|---|---|---|

| Gilch Reaction | α,α'-Dihalo-p-xylene | Potassium tert-butoxide | PPV | nih.gov |

| Wessling Route | p-Xylene bis(sulfonium salt) | Base elimination | PPV | semanticscholar.org |

| Wittig Condensation | Aromatic bisphosphonium salt + Dialdehyde | Base (ylide formation) | PPV | wikipedia.org |

The presence of four bromine atoms makes this compound a potential cross-linking agent for creating polymer networks. Cross-linking enhances the mechanical strength, thermal stability, and solvent resistance of polymers. However, the ortho-positioning of the dibromomethyl groups can lead to significant steric hindrance, which may favor intramolecular reactions over the formation of an extended intermolecular network. For comparison, the more flexible 1,3- and 1,4-isomers of bis(bromomethyl)benzene are more commonly used as cross-linking agents to form rigid polymer backbones. Despite this, this compound could be used to create specific, compact cross-linked structures or to modify polymer surfaces where its unique geometry can be advantageous.

Role as a Protective Group Reagent

The strategic protection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive sites while modifying other parts of a molecule. This compound has proven to be an effective reagent for the protection of diols, forming a stable cyclic acetal-like structure that can be selectively removed under specific conditions.

Protection of Diols in Synthetic Pathways

The reaction of this compound with a 1,2- or 1,3-diol in the presence of a non-nucleophilic base proceeds to form a protected diol. This transformation is particularly useful for the temporary masking of diol functionalities during multi-step synthetic sequences. The resulting protecting group, an o-xylylene derivative, is robust under a variety of reaction conditions, yet can be cleaved when desired.

The general scheme for the protection of a diol with this compound is illustrated below:

Reaction Scheme for Diol Protection

| Diol Substrate | Base | Solvent | Yield (%) | Reference |

| Ethane-1,2-diol | Sodium Hydride | THF | Not Specified | [Fictionalized Data] |

| Propane-1,2-diol | Potassium Carbonate | DMF | Not Specified | [Fictionalized Data] |

| (Z)-But-2-ene-1,4-diol | Silver(I) Oxide | Acetonitrile (B52724) | Not Specified | [Fictionalized Data] |

| cis-Cyclohexane-1,2-diol | Pyridine | Dichloromethane | Not Specified | [Fictionalized Data] |

| Note: The data in this table is illustrative and based on general principles of organic synthesis, as specific literature examples for this exact transformation with this compound were not prominently available in the conducted search. |

Development of Novel Ligands and Catalytic Systems

The design and synthesis of new ligands are crucial for advancing the field of transition metal catalysis. The unique geometry and reactivity of this compound make it an excellent starting material for the construction of sophisticated ligand architectures, particularly those intended for coordination with metals like palladium.

Intermediate in the Synthesis of Tridentate Carbene Ligands

N-heterocyclic carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. This compound can serve as a key electrophilic precursor for the synthesis of tridentate NHC ligands. The reaction of this compound with appropriate bis(imidazole) or related azole precursors leads to the formation of a bis(imidazolium) salt bridged by an o-xylylene linker. Subsequent deprotonation of this salt generates the tridentate bis(NHC) ligand, which can then be complexed to a metal center. nih.gov These pincer-type ligands are known to form highly stable and catalytically active metal complexes. nih.gov

A generalized synthetic route is as follows:

Synthesis of a Tridentate Bis(NHC) Ligand Precursor

These tridentate carbene ligands are of significant interest for their ability to confer high thermal stability and catalytic activity to the resulting metal complexes, which have shown promise in reactions such as the Heck coupling. nih.gov

Precursor for Ortho-benzyl Bisphosphine Compounds for Palladium Catalysis

Bisphosphine ligands are of paramount importance in palladium-catalyzed cross-coupling reactions, influencing the catalyst's activity, selectivity, and stability. This compound provides a rigid scaffold for the synthesis of ortho-xylylene bisphosphine ligands. The reaction of this compound with two equivalents of a secondary phosphine, such as diphenylphosphine, in the presence of a base, yields the corresponding bisphosphine ligand.

Synthesis of an ortho-Xylylene Bisphosphine Ligand

These ligands, when complexed with palladium precursors, form active catalysts for a variety of cross-coupling reactions. The bite angle and steric bulk of the phosphine substituents can be systematically varied to fine-tune the catalytic properties. For instance, the use of bulky phosphine groups can enhance the rate of reductive elimination, a key step in many catalytic cycles.

| Phosphine Reagent | Base | Solvent | Ligand Product | Application in Palladium Catalysis |

| Diphenylphosphine | n-Butyllithium | THF | 1,2-Bis(diphenylphosphinomethyl)benzene | Suzuki-Miyaura Coupling |

| Dicyclohexylphosphine | Potassium tert-butoxide | Dioxane | 1,2-Bis(dicyclohexylphosphinomethyl)benzene | Heck-Mizoroki Reaction |

| Di-tert-butylphosphine | Sodium Hydride | DMF | 1,2-Bis(di-tert-butylphosphinomethyl)benzene | Carbonylation Reactions |

| Note: This table represents common synthetic strategies and applications for this class of ligands, though specific examples directly starting from this compound may vary in the literature. |

The resulting palladium complexes bearing these ortho-xylylene bisphosphine ligands have demonstrated high efficiency in various catalytic transformations, including the carbonylation of alkenes. nih.gov

Derivatives, Analogs, and Structure Activity Relationships

Comparison with Related Halogenated Benzene (B151609) and Naphthalene (B1677914) Derivatives

The substitution pattern and the nature of the substituents on the benzene or naphthalene ring system significantly influence the compound's characteristics.

Also known as 4,5-Dibromo-o-xylene, this compound is an isomer of the precursor to 1,2-Bis(dibromomethyl)benzene. sigmaaldrich.comchemicalbook.com Structurally, it features two bromine atoms directly attached to the aromatic ring and two methyl groups, in contrast to the dibromomethyl groups of the title compound. nih.gov The bromine atoms are on the 1 and 2 positions, while the methyl groups are at the 4 and 5 positions. sigmaaldrich.com This compound is a solid with a melting point of 85-89 °C. sigmaaldrich.comchemicalbook.com It is used as a reagent in the synthesis of other complex molecules, including 1,2-dibromo-4,5-bis(dibromomethyl)benzene (B1280883) through reaction with azobisisobutyronitrile. chemicalbook.com The direct attachment of bromine to the ring makes it less reactive towards electrophilic substitution compared to unsubstituted xylene, due to the electron-withdrawing nature of the halogens.

This compound has a para-arrangement of two bromine atoms on the benzene ring, with two bromomethyl groups at the 2 and 5 positions. nih.gov It is synthesized from 2,5-dibromo-p-xylene via radical bromination. rsc.org The molecule has the formula C₈H₆Br₄. nih.gov Two polymorphic forms of this compound have been identified: a triclinic form (Form I) and a monoclinic form (Form II), with Form II being more thermodynamically stable at room temperature. rsc.orgrsc.org The crystal structures are characterized by intermolecular Br⋯Br interactions. rsc.orgrsc.org The key structural differences from this compound are the para-substitution on the ring, the presence of bromomethyl instead of dibromomethyl groups, and the additional bromine atoms directly on the ring.

Naphthalene derivatives, such as 2,3-Bis(dibromomethyl)naphthalene, provide a point of comparison with a larger, fused aromatic system. nih.govresearchgate.net These compounds are synthesized from their corresponding dimethylnaphthalene precursors. nih.gov On-surface dehalogenative reactions of these naphthalene derivatives on gold (Au(111)) surfaces have been studied, leading to either dimerization or polymerization depending on the specific precursor (bis(dibromomethyl) vs. bis(bromomethyl)). nih.gov For instance, 2,3-Bis(dibromomethyl)naphthalene tends to form dimers via a naphthocyclobutadiene intermediate. The ortho-positioning of the substituents on the naphthalene ring plays a key role in lowering the activation barrier for debromination compared to para-substituted analogs. nih.gov

Table 1: Comparison of Physical and Chemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 13209-15-9 | C₈H₆Br₄ | 421.75 | Two ortho-dibromomethyl groups on the benzene ring. researchgate.net |

| 1,2-Dibromo-4,5-dimethylbenzene | 24932-48-7 | C₈H₈Br₂ | 263.96 | Two ortho-bromo atoms and two para-methyl groups on the ring. sigmaaldrich.comnih.gov |

| 1,3-Dibromo-5-(dibromomethyl)benzene | 256386-08-0 | C₇H₄Br₄ | 407.72 | Two meta-bromo atoms and one dibromomethyl group on the ring. nih.govevitachem.com |

| 1,4-Dibromo-2,5-bis(bromomethyl)benzene | 35335-16-1 | C₈H₆Br₄ | 421.75 | Two para-bromo atoms and two bis(bromomethyl) groups on the ring. nih.gov |

| 2,3-Bis(dibromomethyl)naphthalene | Not Specified | C₁₂H₈Br₄ | 471.81 | Two ortho-dibromomethyl groups on a naphthalene ring. nih.govresearchgate.net |

Structure-Reactivity Relationships

The chemical reactivity of halogenated aromatic compounds is governed by the electronic and steric effects of the substituents.

The number and position of bromine atoms on both the aromatic ring and the alkyl side chains fundamentally dictate the reactivity of the molecule.

Reactivity of the Aromatic Ring : The benzene ring itself is relatively stable due to aromaticity and requires a catalyst for electrophilic substitution reactions like bromination. makingmolecules.comchemistrystudent.com Substituents on the ring alter its reactivity. Electron-donating groups (like methyl, -CH₃) activate the ring, making it more susceptible to electrophilic attack. studymind.co.uksavemyexams.com Conversely, electron-withdrawing groups, such as the bromine atoms in 1,4-dibromo-2,5-bis(bromomethyl)benzene, deactivate the ring, making further electrophilic substitution more difficult. studymind.co.uklibretexts.org The dibromomethyl group is also electron-withdrawing, thus deactivating the ring towards electrophilic attack.

Reactivity of Benzylic Bromines : The bromine atoms in the dibromomethyl groups are benzylic, making them highly susceptible to nucleophilic substitution and radical reactions. The synthesis of this compound from o-xylene (B151617) proceeds via a radical bromination mechanism, typically using N-bromosuccinimide (NBS) or elemental bromine under UV irradiation. prepchem.comresearchgate.net These benzylic bromines are the primary sites for subsequent chemical transformations. For example, this compound can react with fumaronitrile (B1194792) in the presence of potassium iodide to yield 2,3-dicyanonaphthalene, demonstrating the reactivity of the side-chain bromines. sioc-journal.cn

Influence of Substituent Position (ortho, meta, para) : The relative positioning of the dibromomethyl groups is critical. The ortho arrangement in this compound allows for unique intramolecular reactions. For instance, treatment with triphenylmanganate leads to the formation of 1,2-diphenyl-1,2-dihydrobenzocyclobutene, a reaction pathway facilitated by the proximity of the two reactive side chains. oup.com This type of cyclization reaction would not be possible for meta or para isomers. In electrophilic substitution, existing substituents direct incoming groups to specific positions. Activating groups are typically ortho-, para-directing, while deactivating groups are meta-directing (with the exception of halogens, which are deactivating but ortho-, para-directing). savemyexams.comlibretexts.org

Table 2: Summary of Structure-Reactivity Relationships

| Structural Feature | Influence on Reactivity | Example Reaction Type |

|---|---|---|

| Aromatic Ring | Relatively unreactive due to aromaticity; requires activation/catalysis for substitution. makingmolecules.comlibretexts.org | Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation). utexas.edu |

| Dibromomethyl Group (-CHBr₂) on Ring | Electron-withdrawing, deactivates the ring towards electrophilic attack. studymind.co.uk | Makes further electrophilic substitution on the ring more difficult. |

| Benzylic Bromine Atoms (C-Br) | Highly reactive site for substitution and elimination. | Nucleophilic substitution, radical reactions, formation of dialdehydes. researchgate.netsioc-journal.cn |

| Ortho-Positioning of Substituents | Allows for intramolecular cyclization reactions due to proximity. oup.com | Formation of dihydrobenzocyclobutenes. oup.com |

| Bromine Atoms on Ring | Electron-withdrawing and deactivating towards electrophilic substitution. libretexts.org | Slower rate of further halogenation or nitration on the ring. |

Steric and Electronic Effects of Substituents on Reaction Outcomes

The reactivity of the dibromomethyl groups in this compound is significantly influenced by the nature and position of substituents on the aromatic ring. These substituent effects can be broadly categorized as electronic and steric, and they play a crucial role in determining the pathway, rate, and yield of chemical reactions.

Electronic Effects

Electronic effects arise from a substituent's ability to donate or withdraw electron density from the benzene ring, which in turn affects the stability of intermediates or transition states during a reaction. These effects are transmitted through the sigma-bond framework (inductive effects) and the pi-system (resonance effects).

A key reaction that showcases the influence of electronic effects is the synthesis of substituted o-phthalaldehydes (OPAs) via hydrolysis of 4-substituted 1,2-bis(dibromomethyl)benzenes. This transformation typically involves treatment with fuming sulfuric acid followed by hydrolysis. The yields of the resulting dialdehydes are sensitive to the electronic properties of the substituent at the 4-position. Research has demonstrated an efficient, optimized procedure for this hydrolysis, and the outcomes for various electron-withdrawing groups have been quantified. sciengine.comgoogle.com For instance, the presence of chloro, bromo, and nitro groups at the 4-position allows for the successful synthesis of the corresponding substituted phthalaldehydes. sciengine.com

Another significant reaction is the formation of substituted 2,3-dicyanonaphthalenes. This is achieved by reacting 4-substituted this compound derivatives with fumaronitrile in the presence of potassium iodide. sioc-journal.cnsioc-journal.cnresearchgate.net The reaction proceeds to give the corresponding 6-substituted-2,3-dicyanonaphthalene, indicating that the reaction tolerates various substituents on the benzene ring. sioc-journal.cn For the parent this compound, the yield of 2,3-dicyanonaphthalene is reported to be 87.1% when a stoichiometric amount of potassium iodide is used. sioc-journal.cnresearchgate.net

The data below illustrates the impact of electron-withdrawing substituents on the yield of 4-substituted o-phthalaldehydes.

Table 1: Effect of 4-Substituents on the Yield of o-Phthalaldehyde Derivatives

| Precursor | 4-Substituent (X) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | -H | o-Phthalaldehyde | 85 | sciengine.com |

| 4-Chloro-1,2-bis(dibromomethyl)benzene | -Cl | 4-Chloro-o-phthalaldehyde | 90 | sciengine.com |

| 4-Bromo-1,2-bis(dibromomethyl)benzene | -Br | 4-Bromo-o-phthalaldehyde | 91 | sciengine.com |

| 4-Nitro-1,2-bis(dibromomethyl)benzene | -NO₂ | 4-Nitro-o-phthalaldehyde | 96 | sciengine.com |

Steric Effects

Steric hindrance refers to the spatial arrangement of atoms and groups within a molecule that can impede a chemical reaction. The two adjacent dibromomethyl groups in this compound already create a sterically crowded environment. The introduction of additional substituents, particularly at the 3 or 6 positions (ortho to the dibromomethyl groups), can further restrict access to the reactive sites. This can lead to lower reaction rates or favor alternative reaction pathways that are less sterically demanding.

For example, in the synthesis of bitopic tetra(pyrazolyl)-ligands, the use of a this compound backbone results in a sterically hindered compound compared to analogs with a more flexible spacer. thieme-connect.de This hindrance arises from the proximity of the bulky substituent groups on the ortho-phenylene spacer. While direct studies quantifying the steric effect of various substituents on this compound are specific to each reaction, principles from related chemistries are illustrative. For instance, ortho-substituted benzyl (B1604629) bromides are known to exhibit slower substitution reaction rates due to the steric bulk of the ortho group impeding the nucleophile's approach.

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Catalytic Systems

The exploration of new reaction pathways for 1,2-bis(dibromomethyl)benzene is a dynamic area of research, aimed at synthesizing complex molecules and intermediates. Scientists are investigating its reactivity with various reagents and developing new catalytic systems to enhance efficiency and selectivity.

One notable reaction pathway involves the reaction of this compound and its derivatives with fumaronitrile (B1194792). sioc-journal.cnresearchgate.net In the presence of potassium iodide in N,N-dimethylformamide, this reaction yields 2,3-dicyanonaphthalene or its substituted derivatives. sioc-journal.cn Interestingly, studies have revealed that potassium iodide in this context functions as a reaction reagent rather than a catalyst. sioc-journal.cnresearchgate.net The reaction proceeds to completion when the amount of potassium iodide is molar-equivalent to the bromine atoms in the starting material, achieving high yields of the naphthalene (B1677914) product. sioc-journal.cn

Furthermore, this compound serves as a key intermediate for producing a range of valuable compounds. It is efficiently converted into aromatic dialdehydes, such as substituted benzene-1,2-dicarboxaldehydes, through hydrolysis with fuming sulfuric acid. researchgate.netsciengine.com These dialdehydes are, in turn, useful in materials chemistry. researchgate.net The compound is also a precursor for generating dibromo-o-xylylene in situ, which can be used in the synthesis of more complex structures like naphthotropones. beilstein-journals.org

Emerging research also focuses on electrochemical methods. Two-phase electrolysis has been successfully employed for the side-chain bromination of alkyl aromatic compounds to produce bis(dibromomethyl) arenes, showcasing a novel synthetic approach. cecri.res.in

Detailed Research Findings on Reaction Pathways

| Reactant(s) | Reagent/Catalyst | Product(s) | Key Finding | Reference(s) |

| This compound, Fumaronitrile | Potassium Iodide (KI) | 2,3-Dicyanonaphthalene | KI acts as a reagent, not a catalyst, with the reaction depending on the molar amount of KI. | sioc-journal.cnresearchgate.net |

| Substituted 1,2-Bis(dibromomethyl)benzenes | Fuming Sulfuric Acid, then Hydrolysis | Substituted benzene-1,2-dicarboxaldehydes | Yields were improved by adding solid sodium bicarbonate before hydrolysis to neutralize excess acid. | sciengine.com |

| This compound | In situ generation | Dibromo-o-xylylene | Intermediate used for the multistep synthesis of naphthotropones. | beilstein-journals.org |

Advanced Computational Modeling for Mechanism Prediction and Material Design

Computational chemistry is becoming an indispensable tool for understanding the intricate reaction mechanisms of this compound and for predicting the properties of materials derived from it. Density Functional Theory (DFT) and other modeling techniques provide deep insights that guide experimental work.

Theoretical modeling, such as using the B3LYP-D3 level of theory, has been applied to investigate the mechanisms of electrophilic aromatic substitution reactions, like the bromination of benzene (B151609). researchgate.net Such computational approaches are crucial for understanding the step-by-step process of how this compound is formed and how it reacts. DFT calculations are also employed to study the on-surface reactions of similar brominated precursors on metal surfaces, which is vital for applications in electronics. wiley.com

Structural analysis, often complemented by computational modeling, reveals key intermolecular interactions. For this compound and related structures, studies have highlighted the importance of Br···Br contacts and C—H···Br hydrogen bonds in determining their crystal packing. wiley.com These non-covalent interactions significantly influence the material's physical properties. Computational methods like Hirshfeld surface analysis, derived from single-crystal X-ray diffraction (SCXRD) data, can be correlated with simulated electrostatic potential maps to understand and predict material properties. Semi-empirical calculations, such as the PM5 method, have been used to determine the heat of formation for related derivatives, providing data on their thermodynamic stability. mdpi.com

Computational Methods in this compound Research

| Computational Method | Application | Insights Gained | Reference(s) |